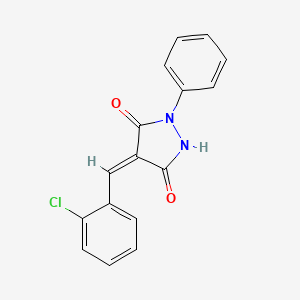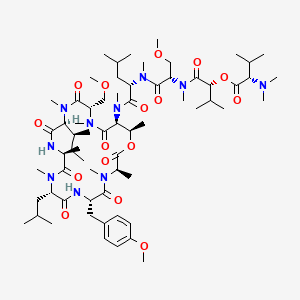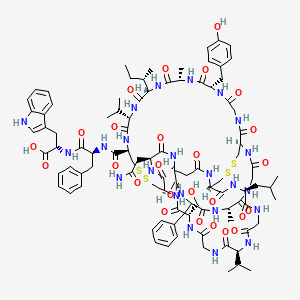
D-N(1)Cys(2)-Leu-Gly-Val-Gly-Ser-Cys(3)-Asn-Asp(1)-DL-Phe-Ala-Gly-Cys(2)-Gly-Tyr-Ala-Ile-Val-Cys(3)-Phe-Trp-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “D-N(1)Cys(2)-Leu-Gly-Val-Gly-Ser-Cys(3)-Asn-Asp(1)-DL-Phe-Ala-Gly-Cys(2)-Gly-Tyr-Ala-Ile-Val-Cys(3)-Phe-Trp-OH” is a synthetic peptide composed of 20 amino acids. This peptide is characterized by the presence of three cysteine residues, which can form disulfide bridges, contributing to its structural stability. The sequence includes both hydrophobic and hydrophilic amino acids, allowing it to interact with various biological molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this peptide can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for creating peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed for protecting the amino group of the amino acids during the synthesis .
Coupling Reaction: Each amino acid is coupled to the growing peptide chain using activating agents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Deprotection: The Fmoc group is removed using a base like piperidine, exposing the amino group for the next coupling reaction.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
For large-scale production, automated peptide synthesizers are used to streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and reducing human error. Additionally, purification methods such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the synthesized peptide.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The cysteine residues can undergo oxidation to form disulfide bridges, which are crucial for the peptide’s structural integrity.
Reduction: Disulfide bridges can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The peptide can participate in substitution reactions where specific amino acids are replaced with others to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol in aqueous solutions.
Substitution: Site-directed mutagenesis using specific reagents like N-methylmorpholine (NMM) and diisopropylcarbodiimide (DIC).
Major Products
Oxidation: Formation of disulfide-bridged peptides.
Reduction: Peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Aplicaciones Científicas De Investigación
Chemistry
The peptide is used as a model compound to study peptide synthesis, folding, and stability. It serves as a reference for developing new synthetic methods and optimizing existing ones.
Biology
In biological research, this peptide is employed to investigate protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms. Its ability to form disulfide bridges makes it a valuable tool for studying redox biology.
Medicine
The peptide has potential therapeutic applications, including as a scaffold for drug delivery systems and as a template for designing peptide-based drugs. Its stability and ability to interact with biological molecules make it a promising candidate for various medical applications.
Industry
In the industrial sector, the peptide is used in the development of biosensors and diagnostic tools. Its specific sequence and structural properties enable it to bind selectively to target molecules, making it useful in various analytical applications.
Mecanismo De Acción
The peptide exerts its effects through multiple mechanisms, depending on its application. In biological systems, it can interact with cell surface receptors, leading to signal transduction and cellular responses. The presence of disulfide bridges allows it to maintain a stable conformation, which is essential for its biological activity. Additionally, the peptide can penetrate cell membranes, facilitating intracellular delivery of therapeutic agents.
Comparación Con Compuestos Similares
Similar Compounds
D-N(1)Cys(2)-Leu-Gly-Val-Gly-Ser-Cys(3)-Asn-Asp(1)-DL-Phe-Ala-Gly-Cys(2)-Gly-Tyr-Ala-Ile-Val-Cys(3)-Phe-Trp-OH: A similar peptide with slight variations in the amino acid sequence.
This compound: Another peptide with different cysteine positions.
Uniqueness
The unique sequence and the presence of three cysteine residues in specific positions distinguish this peptide from others. The ability to form multiple disulfide bridges provides enhanced stability and specificity in its interactions with biological molecules. This makes it a valuable tool for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C97H131N23O26S4 |
|---|---|
Peso molecular |
2163.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(1S,7S,13R,19S,22S,25S,28S,31R,36R,39S,45S,51S,54S,60S)-60-(2-amino-2-oxoethyl)-4-benzyl-25-[(2S)-butan-2-yl]-39-(hydroxymethyl)-19-[(4-hydroxyphenyl)methyl]-7,22-dimethyl-51-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,38,41,44,47,50,53,56,59,62-nonadecaoxo-28,45-di(propan-2-yl)-33,34,64,65-tetrathia-3,6,9,12,15,18,21,24,27,30,37,40,43,46,49,52,55,58,61-nonadecazatricyclo[34.21.5.413,54]hexahexacontane-31-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C97H131N23O26S4/c1-11-50(8)80-96(144)119-79(49(6)7)95(143)117-71(93(141)112-63(32-54-22-16-13-17-23-54)87(135)115-66(97(145)146)34-56-37-99-59-25-19-18-24-58(56)59)46-150-149-45-70-92(140)113-64(35-72(98)123)88(136)114-65-36-73(124)108-69(91(139)110-60(30-47(2)3)83(131)101-41-77(128)118-78(48(4)5)94(142)103-40-75(126)107-67(42-121)90(138)116-70)44-148-147-43-68(109-76(127)38-100-81(129)51(9)104-86(134)62(111-89(65)137)31-53-20-14-12-15-21-53)84(132)102-39-74(125)106-61(33-55-26-28-57(122)29-27-55)85(133)105-52(10)82(130)120-80/h12-29,37,47-52,60-71,78-80,99,121-122H,11,30-36,38-46H2,1-10H3,(H2,98,123)(H,100,129)(H,101,131)(H,102,132)(H,103,142)(H,104,134)(H,105,133)(H,106,125)(H,107,126)(H,108,124)(H,109,127)(H,110,139)(H,111,137)(H,112,141)(H,113,140)(H,114,136)(H,115,135)(H,116,138)(H,117,143)(H,118,128)(H,119,144)(H,120,130)(H,145,146)/t50-,51-,52-,60-,61-,62?,63-,64-,65-,66-,67-,68-,69+,70-,71-,78-,79-,80-/m0/s1 |
Clave InChI |
TXYRKTDGDMHVHR-FUJXDUSASA-N |
SMILES isomérico |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H]3CC(=O)N[C@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)[C@@H](NC(=O)C(NC3=O)CC5=CC=CC=C5)C)C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2)CO)C(C)C)CC(C)C)CC(=O)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)O)C(C)C |
SMILES canónico |
CCC(C)C1C(=O)NC(C(=O)NC(CSSCC2C(=O)NC(C(=O)NC3CC(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)C)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(NC(=O)C(NC3=O)CC5=CC=CC=C5)C)C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)N2)CO)C(C)C)CC(C)C)CC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



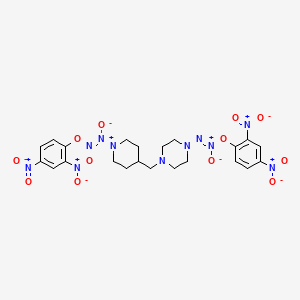
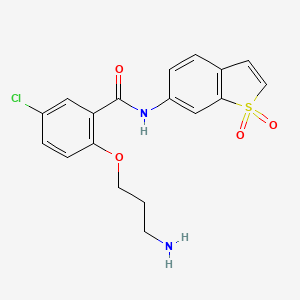
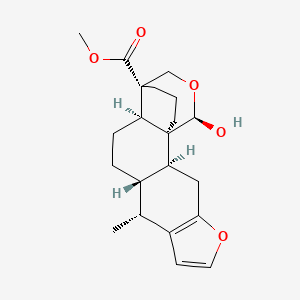
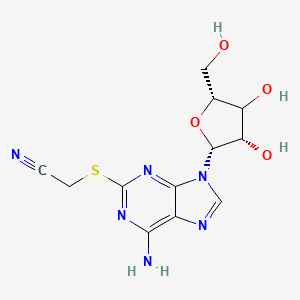

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15139573.png)
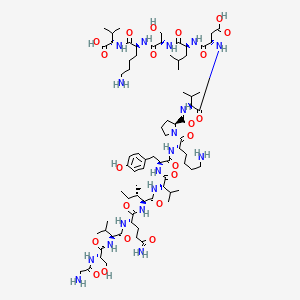
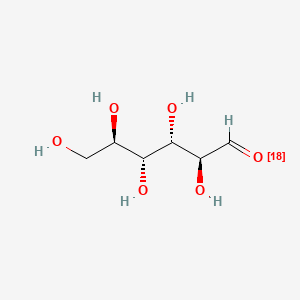
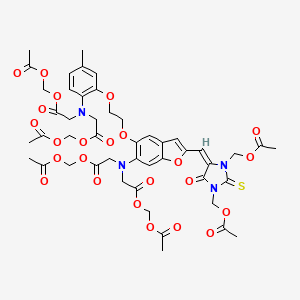
![4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine](/img/structure/B15139591.png)
